molecular formula C7H3BrF2O2 B13432579 5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde

5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde

Cat. No.: B13432579
M. Wt: 237.00 g/mol
InChI Key: UHZJKFJIZMKEHU-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H3BrF2O2 It is a derivative of benzaldehyde, featuring bromine, fluorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde typically involves the bromination and fluorination of 4-hydroxybenzaldehyde. The process may include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Fluorination: Introduction of fluorine atoms at specific positions on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination and fluorination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized forms.

    Reduction: Conversion to alcohols or other reduced forms.

    Substitution: Replacement of bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds, while the bromine and fluorine atoms can participate in halogen bonding and other interactions. These properties enable the compound to modulate biological activities and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzaldehyde: Similar structure but lacks fluorine atoms.

    2,3-Difluoro-4-hydroxybenzaldehyde: Similar structure but lacks the bromine atom.

    3,5-Dibromo-4-hydroxybenzaldehyde: Contains two bromine atoms instead of one bromine and two fluorine atoms.

Uniqueness

5-Bromo-2,3-difluoro-4-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H3BrF2O2

Molecular Weight

237.00 g/mol

IUPAC Name

5-bromo-2,3-difluoro-4-hydroxybenzaldehyde

InChI

InChI=1S/C7H3BrF2O2/c8-4-1-3(2-11)5(9)6(10)7(4)12/h1-2,12H

InChI Key

UHZJKFJIZMKEHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)F)F)C=O

Origin of Product

United States

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